Motuporin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

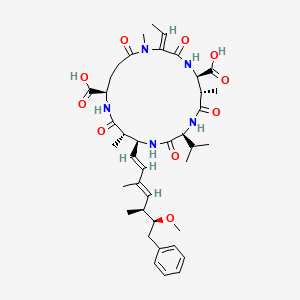

Motuporin is a toxin isolated from the marine sponge Thenonella swinhoie grey.

Scientific Research Applications

Enantioselective Synthesis

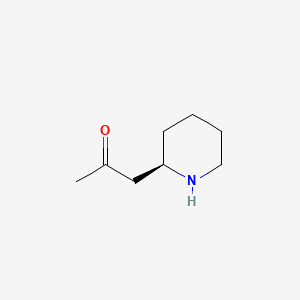

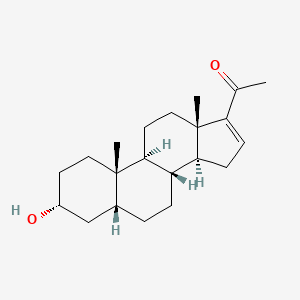

Motuporin is known for its role as a protein phosphatase inhibitor, and research has focused on its highly convergent asymmetric synthesis. This process involves the synthesis and coupling of individual peptide fragments followed by macrocyclization to create the fully protected motuporin precursor. This precursor is then converted to the natural product through dehydration and ester hydrolysis. This synthesis approach is crucial for introducing stereogenic centers associated with the natural product and constructing the trisubstituted diene system of the motuporin side chain (Hu & Panek, 2002).

Discovery of Isomotuporin-Containing Sponge Populations

A study highlighted the discovery of four diastereomeric analogues of the cyclic pentapeptide motuporin in Indo-Pacific Theonella swinhoei sponges. These analogues, known as isomotuporins, feature novel configurations for the Adda amino acid and were identified through in-depth LCMS examination. The discovery expands the known diversity of motuporin and its analogues, contributing to our understanding of marine biochemical compounds (Wegerski et al., 2007).

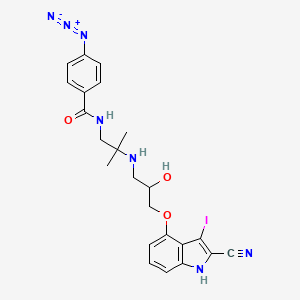

Anti-Invasion and Anti-Angiogenic Properties

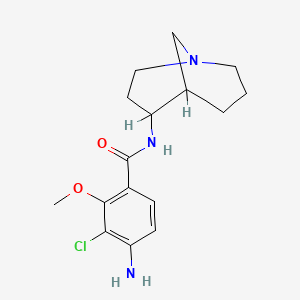

Motuporin and its derivatives, specifically motuporamines, have shown potential in inhibiting tumor cell invasion and angiogenesis, important factors in cancer metastasis. The compounds impede cell migration in various cancer cell lines and disrupt actin-mediated membrane ruffling and beta1-integrin activation. The ability to inhibit angiogenesis without significant toxicity or inhibition of cell proliferation makes motuporamines attractive candidates for cancer therapy (Roskelley et al., 2001).

Cytoskeletal Alterations and Inhibition of Tumor Cell Invasion

Dihydromotuporamine C (dhMotC) induces cytoskeletal alterations in tumor cells, leading to changes in actin stress fibers and focal adhesions. This compound activates the small GTP-binding protein Rho and stimulates sodium–proton exchanger activity, pivotal for its anti-invasive activity. The ability of dhMotC to activate Rho and remodel the cytoskeleton presents a significant mechanism through which it inhibits tumor cell invasion (McHardy et al., 2004).

PP1/PP2A Inhibition by Microcystin Analogues

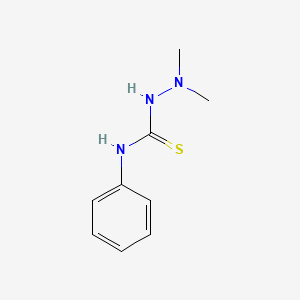

Motuporin-related compounds, particularly microcystin analogues that include Adda (a beta-amino acid found in microcystins, nodularins, and motuporin), have been synthesized and screened for their inhibitory activity against protein phosphatases 1 and 2A. These simplified analogues retained moderate inhibitory activity, highlighting their potential for further research and therapeutic development (Gulledge et al., 2003).

properties

CAS RN |

141672-08-4 |

|---|---|

Product Name |

Motuporin |

Molecular Formula |

C40H57N5O10 |

Molecular Weight |

767.9 g/mol |

IUPAC Name |

(2Z,5R,6S,9S,12S,13S,16R)-2-ethylidene-12-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,6,13-trimethyl-3,7,10,14,19-pentaoxo-9-propan-2-yl-1,4,8,11,15-pentazacyclononadecane-5,16-dicarboxylic acid |

InChI |

InChI=1S/C40H57N5O10/c1-10-30-37(49)44-34(40(53)54)26(7)36(48)43-33(22(2)3)38(50)41-28(25(6)35(47)42-29(39(51)52)18-19-32(46)45(30)8)17-16-23(4)20-24(5)31(55-9)21-27-14-12-11-13-15-27/h10-17,20,22,24-26,28-29,31,33-34H,18-19,21H2,1-9H3,(H,41,50)(H,42,47)(H,43,48)(H,44,49)(H,51,52)(H,53,54)/b17-16+,23-20+,30-10-/t24-,25-,26-,28-,29+,31-,33-,34+/m0/s1 |

InChI Key |

GIRIHYQVGVTBIP-NJYUBDSESA-N |

Isomeric SMILES |

C/C=C\1/C(=O)N[C@H]([C@@H](C(=O)N[C@H](C(=O)N[C@H]([C@@H](C(=O)N[C@H](CCC(=O)N1C)C(=O)O)C)/C=C/C(=C/[C@H](C)[C@H](CC2=CC=CC=C2)OC)/C)C(C)C)C)C(=O)O |

SMILES |

CC=C1C(=O)NC(C(C(=O)NC(C(=O)NC(C(C(=O)NC(CCC(=O)N1C)C(=O)O)C)C=CC(=CC(C)C(CC2=CC=CC=C2)OC)C)C(C)C)C)C(=O)O |

Canonical SMILES |

CC=C1C(=O)NC(C(C(=O)NC(C(=O)NC(C(C(=O)NC(CCC(=O)N1C)C(=O)O)C)C=CC(=CC(C)C(CC2=CC=CC=C2)OC)C)C(C)C)C)C(=O)O |

Other CAS RN |

141672-08-4 |

synonyms |

motuporin nodularin V nodularin-V |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

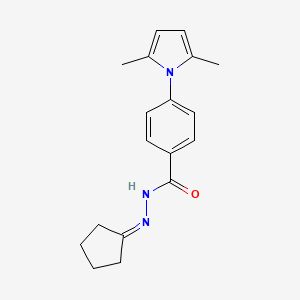

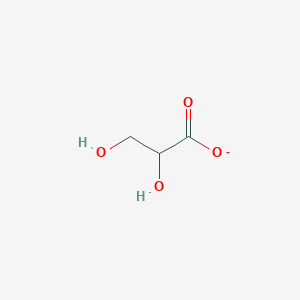

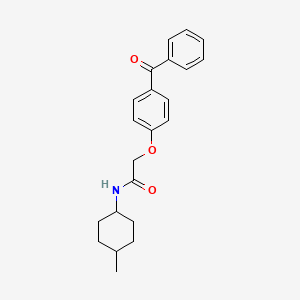

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(3-Carbamimidoylphenyl)phenyl]-5-(pyridin-4-ylamino)pentanoic acid](/img/structure/B1229044.png)

![N-[1-(phenylmethyl)-4-piperidinyl]-2-(3-pyridinyl)-4-quinazolinamine](/img/structure/B1229048.png)

![(46S)-7,8,9,12,13,14,25,26,27,30,31,32,35,36,37,46-hexadecahydroxy-3,18,21,41,43-pentaoxanonacyclo[27.13.3.138,42.02,20.05,10.011,16.023,28.033,45.034,39]hexatetraconta-5,7,9,11,13,15,23,25,27,29(45),30,32,34(39),35,37-pentadecaene-4,17,22,40,44-pentone](/img/structure/B1229049.png)